REACTION_CXSMILES
|
NC1C2CCCCC=2C=CC=1.N(C1C2CCCCC=2C=CC=1)C(C)=O.C(NC1C=CC=CC=1)(=O)C.[NH:36]([C:40]1[C:49]2[CH2:48][CH2:47][CH2:46][CH2:45][C:44]=2[C:43]([N+:50]([O-:52])=[O:51])=[CH:42][CH:41]=1)C(C)=O>>[NH2:36][C:40]1[C:49]2[CH2:48][CH2:47][CH2:46][CH2:45][C:44]=2[C:43]([N+:50]([O-:52])=[O:51])=[CH:42][CH:41]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=2CCCCC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=CC=2CCCCC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=C(C=2CCCCC12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=2CCCCC12)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |